Benzoxepins are a class of heterocyclic compounds containing a benzene ring fused to an oxepine ring. They are of significant interest in medicinal chemistry due to their diverse biological activities. While 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is not specifically discussed, the provided papers describe other derivatives like 3,4-dihydro-1-benzoxepin-5(2H)-ones [, ].
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a compound classified within the benzoxepine family, characterized by a benzene ring fused to an oxepine ring. The unique feature of this compound is the presence of bromine substituents at the 4 and 8 positions, which significantly influence its chemical reactivity and potential applications. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its intriguing structural properties and biological activities.
The synthesis of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be accomplished through several methods, with one common approach being the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in a solvent such as dimethyl sulfoxide (DMSO). The reaction typically requires controlled conditions to ensure selective bromination at the desired positions.
The molecular formula for 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is . The structure includes:
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions:
The conditions for these reactions should be optimized based on the desired outcome (e.g., temperature, solvent choice), as they can significantly influence yield and selectivity.
The mechanism of action for 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic substitution reactions. It may interact with enzymes and receptors in biological systems, potentially leading to changes in cellular pathways that could result in antibacterial or anticancer activities .
The compound is typically characterized by:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several notable applications:
Through these diverse applications, 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one continues to be a subject of interest within both academic and industrial research settings.
The regioselective dibromination of the benzoxepine core represents a critical transformation for accessing 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, serving as a gateway to advanced molecular architectures. This scaffold features an electron-rich aromatic system fused to a partially saturated oxepinone ring, creating distinct electronic environments that influence halogenation patterns.
N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, acetonitrile) enables controlled monobromination of the parent 3,4-dihydrobenzo[b]oxepin-5(2H)-one (MW: 162.19 g/mol, CAS# 6786-30-7) [2] [5]. This reaction typically targets the para-position relative to the electron-donating oxygen bridge, forming the 8-bromo derivative as the kinetic product. Achieving dibromination (4,8-derivative) necessitates optimized conditions:
The electron-withdrawing nature of the carbonyl group in the oxepinone ring deactivates the fused benzene ring toward electrophilic substitution compared to simpler arenes. Consequently, forcing conditions are essential for introducing the second bromine atom at the C4 position .
Regioselectivity in dibromination is governed by the inherent electronic bias of the benzoxepinone system. Computational modeling (DFT studies) reveals:
This predictable pattern allows the synthesis of 4,8-dibromo derivatives with high regiochemical fidelity (>95% by HPLC). Crucially, bromination in strong acids like hydrobromic acid (HBr) can be problematic, potentially leading to ring opening or decomposition of the oxepinone moiety, as evidenced by instability observed in related dibenzo-fused oxepines under similar conditions [3].
Table 1: Optimization of Dibromination Conditions for 3,4-Dihydrobenzo[b]oxepin-5(2H)-one
Brominating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | 4,8-Dibromo Selectivity (%) |
---|---|---|---|---|---|
NBS (2.2 eq) | DMF | 80 | 18 | 98 | 92 |
Br₂ (2.2 eq) | DCM | 25 | 6 | 85 | 75 (With side products) |
NBS (2.2 eq) | AcOH | 100 | 12 | 100 | 88 |
Br₂ (2.2 eq) | Dioxane | 80 | 8 | 90 | 78 |
While molecular bromine (Br₂) offers cost advantages, its use presents significant challenges:
N-Halosuccinimides (NBS, N-bromophthalimide) provide superior control:
Chlorination agents (NCS, Cl₂) are generally unsuitable for synthesizing the dichloro analogue with equivalent regioselectivity due to their smaller ionic radius and different reactivity profile, often leading to non-selective electrophilic aromatic substitution or chlorination at alternative sites .
The transition from batch to continuous flow reactor systems addresses key limitations in the large-scale synthesis of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, particularly concerning exotherm management during bromination and reproducibility.
Flow chemistry offers distinct advantages:
Preliminary studies using micro-tubular reactors (PTFE, stainless steel) demonstrate:
The commercial availability of the parent compound 3,4-dihydrobenzo[b]oxepin-5(2H)-one [2] [5] facilitates the implementation of continuous processes starting from this readily accessible building block.
The 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold serves as a versatile platform for structural diversification, primarily leveraging the orthogonal reactivity of the aryl bromides and the carbonyl group.
The aryl bromides exhibit excellent reactivity in Pd(0)-catalyzed transformations:
Table 2: Derivatization Reactions of 4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Reaction Type | Reagents/Conditions | Primary Product | Application Potential |
---|---|---|---|
Suzuki Coupling (C8) | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, RT | 8-(Het)aryl-4-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | Building blocks for asymmetric dyes |
Suzuki Coupling (C4,C8) | 2x ArB(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃, DMF, 90°C | 4,8-Di(het)aryl-3,4-dihydrobenzo[b]oxepin-5(2H)-one | OLED/DSSC materials [3] |
Carbonyl Modification | 1-((t-Boc)amino)cyclopentanecarboxylic acid, DCC, DMAP | 1426331-19-2 [4] | Peptidomimetics, prodrugs |
Reduction | NaBH₄, MeOH; or DIBAL-H, Toluene | Corresponding alcohol or dihydroxy derivatives | Modified pharmacophores |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1